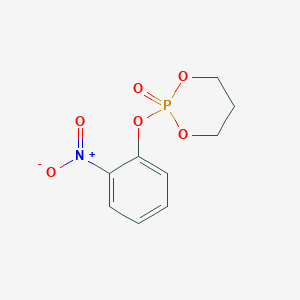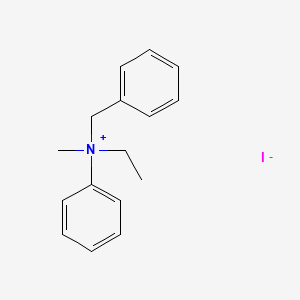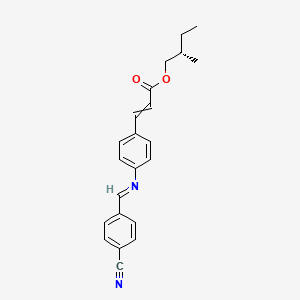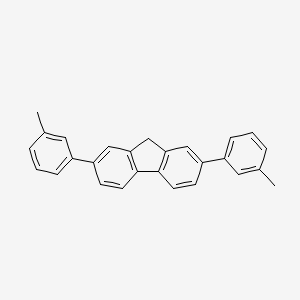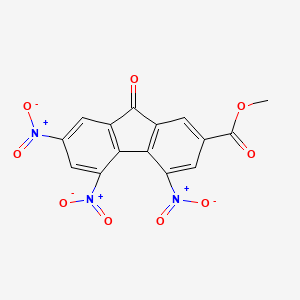
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C15H7N3O9 It is known for its complex structure, which includes multiple nitro groups and a fluorene backbone
Méthodes De Préparation
The synthesis of Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves nitration reactions. The process begins with the fluorene core, which undergoes nitration to introduce nitro groups at specific positions. The carboxylate ester is then formed through esterification reactions. Industrial production methods may involve the use of nitric acid and sulfuric acid as nitrating agents, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. .
Applications De Recherche Scientifique
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a component in certain chemical processes
Mécanisme D'action
The mechanism of action of Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with molecular targets through its nitro groups and fluorene core. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo redox reactions and form stable complexes with other molecules is central to its mechanism of action .
Comparaison Avec Des Composés Similaires
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds, such as:
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: This compound has a similar fluorene backbone but differs in the position and number of nitro groups.
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester: This compound has a different ester group, which affects its chemical properties and applications.
9-(4-Methoxy-benzylidene)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid: This compound includes a benzylidene group, adding complexity to its structure and reactivity
Propriétés
Numéro CAS |
24867-49-0 |
|---|---|
Formule moléculaire |
C15H7N3O9 |
Poids moléculaire |
373.23 g/mol |
Nom IUPAC |
methyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C15H7N3O9/c1-27-15(20)6-2-8-12(10(3-6)17(23)24)13-9(14(8)19)4-7(16(21)22)5-11(13)18(25)26/h2-5H,1H3 |
Clé InChI |
DFADUPJBRSNKRT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



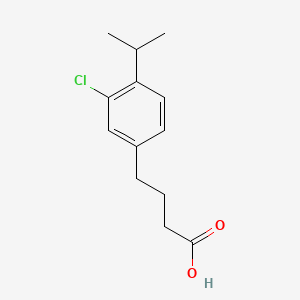
![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
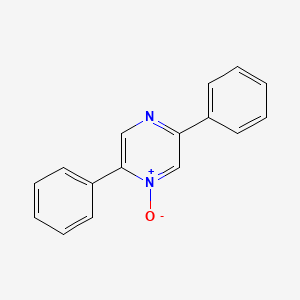
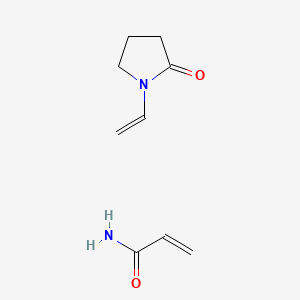


![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
